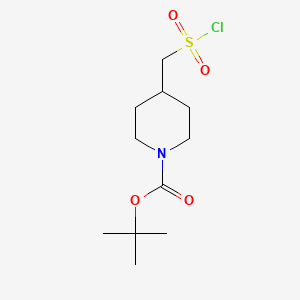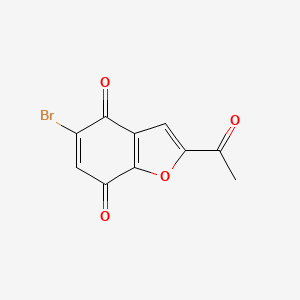
6-Bromo-4-methylnicotinic acid
説明
6-Bromo-4-methylnicotinic acid is a chemical compound with the CAS Number: 1060804-74-1 . It has a molecular weight of 216.03 . The IUPAC name for this compound is 6-bromo-4-methylnicotinic acid .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-methylnicotinic acid is 1S/C7H6BrNO2/c1-4-2-6 (8)9-3-5 (4)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-4-methylnicotinic acid is a solid substance . It should be stored in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Electrocatalytic Synthesis and Carboxylation
The electrocatalytic synthesis of 6-aminonicotinic acid via the electrochemical reduction of 2-amino-5-bromopyridine represents a significant application in the field of organic synthesis. This process, facilitated by silver cathodes under mild conditions, underscores the potential for utilizing 6-bromo-4-methylnicotinic acid derivatives in synthesizing valuable organic compounds. The investigation into the electrosynthesis process in both divided and undivided cells highlights the efficiency and adaptability of this method in producing 6-aminonicotinic acid with fairly good yields. Such advancements in electrochemical synthesis pave the way for more sustainable and versatile approaches in organic chemistry, especially in the context of incorporating carbon dioxide into organic molecules (Gennaro et al., 2004).
Moreover, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with carbon dioxide in ionic liquid further exemplifies the application of 6-bromo-4-methylnicotinic acid derivatives in organic synthesis. This novel approach, avoiding volatile and toxic solvents and catalysts, demonstrates the role of 6-bromo-4-methylnicotinic acid derivatives in facilitating green chemistry practices. Achieving 75% yield and 100% selectivity under optimized conditions, this method showcases the effectiveness of utilizing ionic liquids in electrochemical reactions, offering a more environmentally friendly alternative for synthesizing organic compounds (Feng et al., 2010).
Synthesis and Characterization of Complexes
The synthesis and characterization of new complexes derived from 6-methylnicotinic acid reveal the compound's utility in coordination chemistry. The study on two new complexes, demonstrating the influence of different metals on the intermolecular interactions around 6-methylnicotinic acid, provides insights into the structural and electronic properties of these complexes. This research not only expands the understanding of metal-ligand interactions but also opens up possibilities for designing novel materials with specific magnetic, optical, or catalytic properties based on 6-methylnicotinic acid derivatives (Luo et al., 2014).
Antibacterial and Antiproliferative Activities
The exploration of 6-methylnicotinic acid derivatives in the development of antimicrobial and antiproliferative agents underscores their significance in medicinal chemistry. Microwave-assisted synthesis of complexes involving 2-Hydroxy-6-methylnicotinic acid and their subsequent in-vitro antibacterial studies against various bacteria highlight the potential of these derivatives in contributing to the development of new antibacterial agents. Such studies not only provide a foundation for future antimicrobial research but also exemplify the role of 6-methylnicotinic acid derivatives in addressing global health challenges related to bacterial infections (Verma et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-bromo-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCUEPIHCCYSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268044 | |
| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylnicotinic acid | |
CAS RN |
1060804-74-1 | |
| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)


![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)



![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)


![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
